Product packaging for mannose-binding protein A(Cat. No.:CAS No. 143107-68-0)

mannose-binding protein A

Cat. No.: B1177093
CAS No.: 143107-68-0
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Description

Mannose-Binding Protein A (MBL), also known as mannan-binding lectin, is a key pattern recognition molecule in the innate immune system. This C-type lectin functions as an opsonin and initiates the lectin pathway of complement activation. MBL recognizes and binds to specific carbohydrate patterns, including D-mannose and L-fucose residues, found on the surfaces of a wide array of pathogenic microorganisms, such as bacteria, viruses, fungi, and protozoa . Upon binding to a target surface, MBL modulates the activity of its associated serine proteases (MASPs). The MBL-MASP complex, particularly through MASP-2, cleaves complement components C4 and C2 to activate the complement cascade, leading to the formation of the membrane attack complex and pathogen lysis . Structurally, MBL is a multimeric collectin composed of subunits that each contain a carbohydrate-recognition domain (CRD), a collagen-like region, and an alpha-helical coiled-coil neck region that facilitates trimerization . This oligomeric structure is essential for its function, with higher-order forms (tetramers and above) required for complement activation . Beyond its fundamental role in immunology research, MBL is a vital tool in nanomedicine and biotechnology. Mannosylated nanoparticles and MBL itself are emerging as promising platforms for targeted drug delivery, leveraging the abundant lectin receptors on various cell surfaces for specific tissue targeting . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

143107-68-0

Molecular Formula

C29H42FN3O6SSi

Synonyms

mannose-binding protein A

Origin of Product

United States

Molecular Biology and Genetic Architecture of Mannose Binding Protein a

Gene Structure and Organization of MBL2

The human MBL2 gene is located on the long arm of chromosome 10, specifically in the region 10q11.2-q21. It is the functional gene responsible for producing MBL, as a nearby homolog, MBL1, exists as a pseudogene. The genomic organization of MBL2 is crucial for the synthesis of the MBL polypeptide.

Exonic and Intronic Composition

The protein-coding region of the MBL2 gene is characterized by a compact structure consisting of four exons separated by three introns. An additional untranslated exon, termed exon 0, has also been identified.

Exon 1 is a critical exon that encodes the N-terminal signal peptide, a cysteine-rich region essential for forming inter-chain disulfide bonds, and the initial part of the collagen-like domain. This collagenous region is defined by a repeating Glycine-Xaa-Yaa amino acid motif.

Exon 2 continues the encoding of the collagen-like domain.

Exon 3 encodes the α-helical "neck" region of the protein.

Exon 4 encodes the C-terminal carbohydrate-recognition domain (CRD), which is responsible for binding to specific sugars like mannose and N-acetylglucosamine on pathogen surfaces.

The introns separating these exons vary in size.

Table 1: Exonic and Intronic Structure of the Human MBL2 Gene

Genomic ElementDescriptionSize (base pairs)
Exon 1Encodes signal peptide, cysteine-rich region, and part of the collagen-like domain-
Intron 1Separates Exon 1 and Exon 2~600
Exon 2Encodes the remainder of the collagen-like domain-
Intron 2Separates Exon 2 and Exon 3~1350
Exon 3Encodes the neck region-
Intron 3Separates Exon 3 and Exon 4~800
Exon 4Encodes the carbohydrate-recognition domain (CRD)-
This table outlines the basic structure of the MBL2 gene, detailing the function of its four primary exons and the approximate sizes of its three introns.

Promoter Region Characterization and Regulatory Elements

The transcription of the MBL2 gene is controlled by a complex promoter region. Research has identified two alternative promoters, designated promoter 0 and promoter 1, which regulate its expression. Transcripts originating from promoter 0 include an extra 5' untranslated region encoded by exon 0. The promoter region contains several key regulatory elements, including a TATA box and a CAAT box, which are crucial for the initiation of transcription. Additionally, the promoter contains binding sites for various transcription factors that modulate gene expression in response to different stimuli. These include elements responsive to glucocorticoids and hepatocyte nuclear factors (HNF), reflecting its primary synthesis in the liver.

Transcriptional and Post-Transcriptional Regulation of Mannose-Binding Protein A Expression

The expression of MBL is not static; it is modulated by various physiological signals, including inflammatory and stress-related stimuli. This regulation occurs primarily at the transcriptional level, governed by cytokines and the transcription factors they activate.

Influence of Cytokines and Stress Inducers on Gene Expression

MBL synthesis can be influenced by inflammatory mediators. Studies have shown that cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are associated with MBL levels, particularly in disease states like severe COVID-19. Low levels of MBL have been linked to higher production of these pro-inflammatory cytokines. The MBL2 promoter region contains response elements for IL-6. Hormones, including growth hormone and thyroid hormones (T3 and T4), have also been shown to significantly increase MBL synthesis in a dose-dependent manner in hepatocyte cell lines. Furthermore, the gene can be regulated by heat shock, indicating a response to cellular stress.

Role of Specific Transcription Factors in MBL2 Regulation

The regulation of MBL2 transcription is mediated by the binding of specific transcription factors to its promoter region. Bioinformatics analyses have identified binding sites for several families of transcription factors.

Shared transcription factors that may regulate MBL2 include:

Hepatocyte Nuclear Factors (HNF) : Particularly HNF-3, which plays a role in liver-specific gene expression.

Glucocorticoid Receptors (GRs)

ETS factors

Homeodomain transcription factors

Additionally, specific transcription factor families have been identified for MBL2 that suggest a role in stress response:

cAMP-responsive element binding proteins

Heat shock factors

Nf-κB/c-rel

TATA binding protein (TBP) , which binds to the TATA box in the core promoter to initiate transcription.

Genetic Polymorphisms and Allelic Variation of the MBL2 Gene

The serum concentration and functional activity of MBL are significantly influenced by common single nucleotide polymorphisms (SNPs) within the MBL2 gene. These variations are found in both the promoter region and the first exon and are in strong linkage disequilibrium, meaning they are often inherited together in specific combinations known as haplotypes.

Three key SNPs in exon 1 result in amino acid substitutions in the crucial collagen-like domain of the MBL polypeptide. These are collectively referred to as "O" alleles, while the normal or wild-type allele is termed "A". The presence of even one of these structural variants disrupts the assembly of the basic MBL trimers, which in turn prevents the formation of the larger, functional oligomeric structures of the protein. This leads to a significant reduction in the levels of functional MBL in the serum.

In addition to the structural variants, polymorphisms in the promoter region also play a critical role in determining the rate of MBL2 transcription and, consequently, MBL serum levels. Two well-characterized promoter polymorphisms are located at positions -550 (H/L alleles) and -221 (X/Y alleles). These promoter variants, in combination with the exon 1 alleles, form distinct haplotypes that are associated with high, medium, or low MBL concentrations. For example, the HYA haplotype is associated with high MBL levels, while haplotypes containing an "O" allele (e.g., LYPB, LYQC, HYPD) are associated with MBL deficiency.

Table 2: Major Polymorphisms of the Human MBL2 Gene

LocationPositionAllele NamedbSNP rsIDNucleotide ChangeEffect
Promoter-550H/Lrs11003125G > CAffects MBL expression levels (H allele associated with higher expression)
-221X/Yrs7096206G > CAffects MBL expression levels (Y allele associated with higher expression)
Exon 1Codon 52D allelers5030737Arg > CysDisrupts MBL oligomerization, leading to low serum MBL
Codon 54B allelers1800450Gly > AspDisrupts MBL oligomerization, leading to low serum MBL
Codon 57C allelers1800451Gly > GluDisrupts MBL oligomerization, leading to low serum MBL
This table summarizes the key single nucleotide polymorphisms (SNPs) in the MBL2 gene promoter and exon 1 regions. These genetic variations significantly impact the serum concentration and functionality of the this compound.

Structural Variants in Exon 1 and Their Molecular Consequences

Three key single nucleotide polymorphisms (SNPs) in exon 1 of the MBL2 gene result in amino acid substitutions within the crucial collagen-like region of the MBL polypeptide chain. researchgate.net These variants are collectively referred to as "O" alleles, while the normal or wild-type allele is termed "A". oup.comnih.gov

The three structural variants are:

Allele B (rs1800450): A G-to-A substitution at codon 54, which changes glycine (B1666218) to aspartic acid (Gly54Asp). nih.govresearchgate.net

Allele C (rs1800451): A G-to-A substitution at codon 57, resulting in a change from glycine to glutamic acid (Gly57Glu). researchgate.netnih.gov

Allele D (rs5030737): A C-to-T substitution at codon 52, which replaces arginine with cysteine (Arg52Cys). researchgate.netnih.gov

The molecular consequence of these amino acid changes is severe. The collagen-like domain requires a repeating Gly-Xaa-Yaa amino acid sequence to form its stable triple helix structure. researchgate.net The B and C variants disrupt this critical glycine repeat. researchgate.net These substitutions interfere with the proper assembly of the MBL polypeptide chains into the basic trimeric structural subunits. medlineplus.govmedlineplus.gov This disruption prevents the formation of the higher-order oligomers (bouquets of trimers) that are necessary for the protein's function, leading to the production of nonfunctional, low-molecular-weight MBL forms and significantly reduced levels of functional protein in circulation. researchgate.net

Haplotype Analysis and Linkage Disequilibrium

The structural variants in exon 1 and the polymorphisms in the promoter region are not inherited independently. Instead, they are in strong linkage disequilibrium, meaning they are frequently inherited together as a block, or haplotype. oup.comnih.gov This results in a limited number of common haplotypes, each associated with a different level of MBL production and function. mdpi.com

The combination of the promoter variants (H/L and X/Y) and the exon 1 variants (A/O) gives rise to several well-defined haplotypes. mdpi.comnih.gov The three high-producing normal haplotypes are commonly designated HYPA, LYQA, and LYPA. The LXPA haplotype is associated with low protein production. The three structural variant haplotypes, HYPD, LYPB, and LYQC, are considered deficient as they result in very low to undetectable levels of functional MBL. mdpi.comnih.gov

HaplotypePromoter Alleles (-550, -221)Exon 1 AlleleAssociated MBL Level
HYPAH, YA (Wild-type)High
LYQAL, YA (Wild-type)High
LYPAL, YA (Wild-type)Intermediate
LXPAL, XA (Wild-type)Low
LYPBL, YB (Codon 54)Deficient (Very Low)
LYQCL, YC (Codon 57)Deficient (Very Low)
HYPDH, YD (Codon 52)Deficient (Very Low)

Impact of Genetic Variants on this compound Protein Levels and Functional Activity in Biological Systems

The genetic architecture of the MBL2 gene directly correlates with the concentration and functional capacity of the MBL protein in an individual's serum. nih.gov An individual's MBL status is determined by their diplotype, which is the combination of the two haplotypes inherited from their parents.

Homozygosity for the wild-type A allele (A/A), in combination with high-producing promoter haplotypes (e.g., HYPA/HYPA), results in the highest serum MBL concentrations. geneticsmr.com Individuals who are heterozygous for a structural variant (A/O) have significantly reduced MBL levels, while those who are homozygous for any of the structural variants (O/O) have severely deficient or undetectable levels of functional MBL. nih.govgeneticsmr.comnih.gov The low-producing LXPA promoter haplotype also leads to reduced MBL levels, even in the absence of an exon 1 mutation. nih.gov

Studies have consistently demonstrated this gene-dose effect. For example, individuals with polymorphic genotypes (heterozygous or homozygous for exon 1 variants) show significantly lower plasma MBL levels compared to those with the wild-type genotype. frontiersin.org This reduction in protein concentration directly impairs the functional activity of the lectin pathway of the complement system. wikipedia.org With decreased levels of functional MBL, the body's ability to recognize and opsonize pathogens like bacteria, viruses, and fungi is compromised, potentially leading to an increased susceptibility to infections. medlineplus.govmedlineplus.gov

Population Genetics and Geographic Distribution of MBL2 Alleles

The frequencies of MBL2 alleles and haplotypes vary significantly among different human populations, reflecting distinct evolutionary histories and migration patterns. nih.gov This inter-ethnic variation is a key feature of the MBL2 gene's population genetics.

Inter-ethnic Variation in Allele Frequencies

The prevalence of MBL2 deficiency-associated alleles is remarkably high worldwide, though the specific variant alleles differ in frequency across ethnic groups. nih.gov For instance, the B allele (codon 54) is common in Caucasian populations, whereas the C allele (codon 57) is virtually absent in this group but is found in some African populations. The D allele (codon 52) is also found across various populations. nih.gov

Population/Ethnic Group"O" Allele Frequency (Combined B, C, D)
Caucasians~25-30%
Asians~25-30%
Africans/African Americans~30-40%
Hispanics~25-30%
Native South Americans>50%

Note: Frequencies are approximate and can vary between specific subpopulations.

Evolutionary Pressures Maintaining Allelic Diversity

The high global prevalence of MBL2 alleles that confer low or deficient protein levels is an evolutionary paradox. If MBL is a crucial component of innate immunity, it would be expected that natural selection would act to remove these detrimental alleles. nih.gov However, they persist at high frequencies.

Several hypotheses have been proposed to explain this phenomenon. One theory suggested that MBL deficiency might confer a selective advantage, perhaps by protecting against intracellular pathogens that could exploit the lectin pathway for entry into host cells. nih.gov Another possibility was balancing selection, where being heterozygous (A/O) provides some advantage over being homozygous for either the wild-type (A/A) or deficient (O/O) genotypes. nih.gov

Structural and Biophysical Characterization of Mannose Binding Protein a

Domain Organization and Primary Structure of Mannose-Binding Protein A Subunits

The fundamental building block of the functional MBP-A protein is a polypeptide chain of approximately 32 kDa. researchgate.netresearchgate.net Each subunit is composed of four distinct domains arranged sequentially from the N-terminus to the C-terminus. davidson.eduoup.com This modular architecture is essential for both the structural integrity and the biological activity of the protein. The four domains are: an N-terminal cysteine-rich domain, a collagen-like domain, a neck region, and a C-terminal carbohydrate recognition domain (CRD). nih.govusbio.net

DomainKey FeaturesPrimary Function
N-terminal Cysteine-Rich DomainContains multiple cysteine residues.Inter-chain disulfide bond formation, oligomerization.
Collagen-like DomainRepetitive Gly-X-Y amino acid sequence.Formation of the triple helix structure.
Neck RegionAlpha-helical coiled-coil structure.Connects collagen region to CRDs, spatial positioning of CRDs.
Carbohydrate Recognition Domain (CRD)Calcium-dependent C-type lectin domain.Binds to specific carbohydrate patterns on pathogen surfaces.

Located at the amino-terminus of the MBP-A polypeptide, this short domain is characterized by the presence of several cysteine residues. researchgate.netnih.gov These cysteines are critical for the formation of inter-chain disulfide bonds. These covalent linkages are responsible for stabilizing the assembly of multiple structural subunits (trimers) into the larger, biologically active oligomeric forms of MBP-A. researchgate.net

Following the N-terminal region is a relatively long collagen-like domain. davidson.edunih.gov Its primary structure is defined by a repeating Gly-X-Y amino acid triplet sequence, where X and Y can be any amino acid, though proline is often found in these positions. researchgate.netnih.gov This repetitive motif is the hallmark of collagen and is essential for the formation of a stable, right-handed triple helix, where three MBP-A polypeptide chains wind around each other. nih.gov4rhealthproducts.com In human MBP-A, this region contains 19 such Gly-X-Y repeats. nih.gov Interruptions in this repeating pattern can introduce kinks or flexibility into the otherwise rigid rod-like structure. nih.gov

Connecting the collagen-like domain to the carbohydrate recognition domain is the neck region. davidson.eduoup.com This domain is structurally distinct from the collagenous stalk, forming a triple alpha-helical coiled-coil structure. nih.govnih.gov The neck region plays a crucial role in the correct spatial orientation of the three CRDs within a single structural subunit, positioning them approximately 45 Å apart. oup.comnih.gov This precise arrangement is vital for the protein's ability to recognize the specific spacing of sugar residues on microbial surfaces. davidson.edu

The C-terminal end of each polypeptide chain consists of a carbohydrate recognition domain (CRD). davidson.edunih.gov This domain is a member of the C-type (calcium-dependent) lectin superfamily. ebi.ac.uk The binding of MBP-A to its carbohydrate ligands is strictly dependent on the presence of calcium ions (Ca2+), which are integral to the structure of the binding site. proteopedia.orgnih.gov The CRD specifically recognizes terminal sugar residues with 3- and 4-hydroxyl groups in an equatorial orientation, such as D-mannose, N-acetylglucosamine (GlcNAc), and L-fucose, which are commonly found on the surface of pathogens but are less common on host cells. youtube.comnih.govnih.gov

Higher-Order Structure and Oligomerization States of this compound

The biological activity of MBP-A is highly dependent on its quaternary structure. Individual polypeptide chains are not functional on their own. They must first assemble into a basic structural unit, which then oligomerizes into larger complexes.

The fundamental structural unit of MBP-A is a homotrimer, formed by the association of three identical polypeptide chains. davidson.eduresearchgate.net The assembly of this trimer is driven by the collagen-like domain. researchgate.net The repeating Gly-X-Y sequence allows the three chains to intertwine into a stable, rod-like triple helix, a structure analogous to that of collagen. nih.gov4rhealthproducts.com This trimerization brings the three C-terminal CRDs into a fixed, clustered orientation, creating a basic recognition unit. nih.gov

These homotrimeric subunits then undergo further assembly into higher-order oligomers. In human serum, MBP-A exists as a mixture of oligomers, predominantly trimers and tetramers of the basic structural unit, although larger forms such as pentamers and hexamers also occur. researchgate.netnih.govnih.gov This oligomerization is mediated by disulfide bonds formed between the N-terminal cysteine-rich domains of the different trimers. researchgate.net The resulting molecules have a characteristic "bunch of tulips" appearance under electron microscopy, with the collagenous domains forming the stems and the clustered CRDs representing the flower heads. davidson.edu The degree of oligomerization is directly correlated with the protein's functional avidity for its ligands and its efficiency in activating the complement system, with higher-order oligomers demonstrating more potent activity. mtak.hunih.gov

Oligomeric StateCompositionFunctional Significance
Monomer (Polypeptide Chain)Single ~32 kDa chainNot biologically active.
Trimer (Structural Subunit)3 polypeptide chainsBasic functional unit for carbohydrate recognition.
Higher-Order Oligomers (e.g., Trimer, Tetramer of subunits)3-6 structural subunits (9-18 polypeptide chains)Increased avidity for ligands and enhanced complement activation.

Inter-Trimer Disulfide Linkages and Multimerization

The fundamental structural unit of this compound is a trimer, formed by the association of three identical polypeptide chains. Each chain consists of four distinct regions: an N-terminal cysteine-rich domain, a collagen-like region, a neck region, and a C-terminal Carbohydrate Recognition Domain (CRD). The formation of the basic trimeric structure is driven by the interaction of the neck regions, which form a triple-stranded α-helical coiled-coil.

Functional Significance of Specific Oligomeric Forms

The oligomeric state of MBP-A is directly correlated with its functional efficacy. While the basic trimeric subunit possesses the capacity for carbohydrate binding, higher-order oligomers exhibit significantly enhanced avidity for the multivalent carbohydrate arrays typically found on the surfaces of pathogens. This increased avidity is a critical feature for effective pathogen recognition and subsequent immune activation.

Research findings indicate that larger oligomers, particularly tetramers and higher-order structures, are the most biologically active forms of MBP-A. These larger multimers are more efficient at activating the lectin pathway of the complement system, a key effector mechanism of the innate immune response. The spatial arrangement of the CRDs in these higher-order structures allows for the optimal engagement of MBL-associated serine proteases (MASPs), which are essential for initiating the complement cascade. In contrast, lower-order oligomers, such as dimers and trimers, are generally considered to be biologically inactive in terms of complement activation.

Oligomeric FormCarbohydrate Binding AvidityComplement Activation
TrimerLowInactive
Dimer of TrimersModerateLow/Inactive
Trimer of TrimersHighActive
Tetramer of Trimers and higherVery HighHighly Active

Calcium Dependence of Ligand Binding and Structural Integrity

As a C-type lectin, the function of this compound is critically dependent on the presence of calcium ions (Ca²⁺). Calcium plays a dual role, being essential for both the structural integrity of the Carbohydrate Recognition Domain (CRD) and for the direct coordination of carbohydrate ligands. Each CRD contains a conserved calcium-binding site. The binding of Ca²⁺ to this site induces a conformational change in the CRD, organizing the amino acid residues in the ligand-binding pocket into the correct orientation for carbohydrate recognition.

Ligand Binding Specificity and Carbohydrate Recognition Mechanisms

Recognition of D-Mannose, L-Fucose, and N-Acetylglucosamine Residues

The Carbohydrate Recognition Domain of MBP-A exhibits a specific binding preference for monosaccharides that present their 3- and 4-hydroxyl groups in an equatorial orientation. This structural requirement allows for the recognition of specific sugar residues commonly found on microbial surfaces, while discriminating against those typically present on host cells. The primary monosaccharide ligands for MBP-A are D-mannose, L-fucose, and N-acetylglucosamine (GlcNAc). The interaction with these sugars is of relatively low affinity at the level of a single CRD, but the multivalent nature of the MBP-A oligomers allows for high-avidity binding to surfaces presenting multiple copies of these carbohydrates.

Molecular Interactions with this compound-Associated Serine Proteases (MASPs)

This compound (MBL/MBP-A), a key recognition molecule of the lectin pathway of the complement system, does not possess intrinsic enzymatic activity. Its function is mediated through its association with MBL-associated serine proteases (MASPs). wikipedia.org In human serum, MBL circulates in complex with three distinct proteases, MASP-1, MASP-2, and MASP-3, as well as two non-enzymatic proteins, MAp19 and MAp44, which are alternative splice products of the MASP2 and MASP1 genes, respectively. wikipedia.orgnih.govsinobiological.com The formation of these complexes is crucial for initiating the complement cascade upon recognition of pathogenic surfaces. nih.gov The interactions are calcium-dependent and involve specific domains on both MBL and the MASPs. nih.gov

Binding Kinetics and Stoichiometry of MASP-1, MASP-2, and MASP-3

The association between MBL and MASPs is a high-affinity interaction, occurring in the nanomolar range. nih.gov Studies using surface plasmon resonance have quantified the binding kinetics of these interactions, revealing distinct affinities for each protease. Human MBL binds to MASP-1 and MASP-2 with dissociation constants (KD) of approximately 1.4 nM and 0.8 nM, respectively, indicating a very stable complex. nih.gov Other measurements have reported similar affinities, with a KD of 3.2 nM for the MBL-MASP-1 interaction and 2.6 nM for the MBL-MASP-2 interaction. nih.gov

MASP-3, a product of the same gene as MASP-1, also associates with MBL and is thought to compete with MASP-1 and MASP-2 for binding sites on the recognition molecule. creative-biolabs.comnih.gov While it circulates in complex with MBL, it may act as a negative regulator of the lectin pathway by preventing the binding of the primary activating protease, MASP-2. nih.gov

The stoichiometry of the MBL-MASP complexes is influenced by the oligomeric state of MBL. MBL exists as oligomers of a basic structural subunit, which is a trimer of identical polypeptide chains. nih.gov Higher-order oligomers, such as trimers and tetramers of these subunits, exhibit the highest complement-activating activity. nih.gov This is partly due to their enhanced ability to bind MASPs. Each MASP exists as a homodimer, and each protomer of the MASP dimer contains a high-affinity binding site for one MBL subunit. nih.govnih.gov Consequently, MBL dimers can bind stably to a single MASP dimer. nih.gov MBL trimers and tetramers can potentially bind up to two MASP dimers, although studies suggest that 1:1 complexes are more stable. nih.gov Single MBL subunits demonstrate a roughly 1000-fold lower affinity for MASPs, which explains their lack of biological activity. nih.gov

Interacting ProteinsDissociation Constant (KD)TechniqueReference
MBL and MASP-11.4 nMSurface Plasmon Resonance nih.gov
MBL and MASP-13.2 nMNot Specified nih.gov
MBL and MASP-20.8 nMSurface Plasmon Resonance nih.gov
MBL and MASP-22.6 nMNot Specified nih.gov
MBL and MAp1913.0 nMSurface Plasmon Resonance nih.gov

Interactions with MAp19 (MASP-2 Splicing Variant)

MAp19, also known as sMAP, is a non-enzymatic protein that arises from the alternative splicing of the MASP2 gene. nih.gov It consists of the N-terminal CUB1 and EGF-like domains of MASP-2 but lacks the C-terminal serine protease domain. nih.gov Like the full-length MASPs, MAp19 behaves as a homodimer in the presence of calcium and associates with MBL. nih.gov

However, the binding affinity of MAp19 for MBL is significantly lower than that of MASP-2. Surface plasmon resonance analysis determined the KD for the MBL-MAp19 interaction to be 13.0 nM. nih.gov This represents an approximately 5-fold weaker binding in humans and a 10-fold weaker binding in rats compared to the full-length MASP-2. nih.gov The reduced affinity is due to MAp19 lacking the full complement of domains necessary for the highest-affinity interaction. nih.gov The presence of MAp19 in MBL complexes suggests a potential regulatory role, possibly by competing with MASP-2 for binding sites and thereby modulating the activation of the lectin pathway.

Role of the Collagen-like Domain in MASP Association

The structural basis for the MBL-MASP interaction lies within the collagen-like domain of MBL. nih.gov This rigid, rod-like region provides the docking site for the MASP dimers. researchgate.net Specifically, the binding site is located in a segment of the collagenous domain beyond an interruption in the repeating Gly-Xaa-Yaa sequence characteristic of collagens. nih.govresearchgate.net This interruption may introduce flexibility into the structure, which is thought to be important for accommodating the MASP molecule and facilitating subsequent conformational changes upon pathogen binding. nih.govresearchgate.net

The interaction is mediated by the N-terminal domains of the MASPs. nih.gov The CUB1-EGF-CUB2 modular region of the MASPs is both necessary and sufficient to replicate the binding properties of the full-length proteases. nih.govfrontiersin.org Sequence alignments have identified a conserved MASP-binding motif within the collagen-like domains of MBL and related proteins like ficolins: Hyp-Gly-Lys-Xaa-Gly-Pro, where Hyp is 4-hydroxyproline. nih.gov The binding of the MASP dimer to two separate MBL subunits within an oligomer is a critical feature of the complex, providing stability and positioning the proteases for activation upon target recognition by the MBL carbohydrate-recognition domains. nih.gov

Interaction with other Host Receptors and Proteins (e.g., Calreticulin)

Beyond its role in the complement system, this compound interacts with other host proteins and cellular receptors to participate in different immunological processes, notably in the clearance of apoptotic cells. A key interacting partner in this context is calreticulin (B1178941) (CRT). researchgate.netrupress.orgnih.gov

Calreticulin is a multifunctional chaperone protein primarily located in the endoplasmic reticulum, but it can also be present on the cell surface, where it functions as a receptor for various ligands. nih.govwikipedia.org MBL has been shown to bind directly to cell-surface calreticulin on several cell types, including phagocytes and hepatic stellate cells. nih.govnih.gov This interaction is crucial for the MBL-mediated recognition and engulfment of dying cells. researchgate.netrupress.org

The mechanism involves MBL first recognizing and binding to altered carbohydrate patterns on the surface of apoptotic cells. researchgate.net The collagen-like "tail" region of the bound MBL is then recognized by calreticulin on the surface of a phagocyte. nih.gov Calreticulin itself lacks a transmembrane domain and signals for ingestion through its association with a co-receptor, the endocytic receptor CD91, also known as low-density lipoprotein receptor-related protein 1 (LRP1). researchgate.netrupress.orgnih.gov This MBL-calreticulin-CD91 axis initiates a form of macropinocytosis, leading to the efficient and non-inflammatory clearance of the apoptotic cells. researchgate.netrupress.org This function highlights a role for MBL as a bridge between the recognition of altered-self and the cellular machinery of waste disposal, which is vital for maintaining tissue homeostasis. rupress.org

The MBL-calreticulin interaction has also been implicated in regulating cellular processes outside of apoptosis. For instance, MBL binding to calreticulin on activated hepatic stellate cells can promote their senescence, a process that contributes to limiting the progression of liver fibrosis. nih.gov

Functional Mechanisms and Biological Roles of Mannose Binding Protein a in Innate Immunity

Activation of the Lectin Complement Pathway

Mannose-binding protein A (MBL-A), also known as mannose-binding lectin (MBL), is a crucial pattern recognition molecule in the innate immune system. sinobiological.comwikipedia.org Belonging to the collectin family of proteins, it identifies specific carbohydrate patterns, such as mannose and N-acetylglucosamine, present on the surfaces of a wide array of pathogens, including bacteria, viruses, and fungi. sinobiological.comwikipedia.org This recognition triggers the activation of the lectin pathway of the complement system, a critical cascade of enzymatic reactions that helps to eliminate invading microorganisms. sinobiological.comcreative-biolabs.com The activation of this pathway is antibody-independent, providing an immediate defense mechanism against infection. nih.gov

The lectin pathway is initiated when MBL, circulating in the serum in complex with MBL-associated serine proteases (MASPs), binds to these pathogen-associated molecular patterns (PAMPs). sinobiological.comcreative-biolabs.comnih.gov This binding event leads to a conformational change in the MBL-MASP complex, initiating the proteolytic cascade. youtube.com

Key Components of the Lectin Pathway InitiationFunction
Mannose-Binding Lectin (MBL)A pattern recognition molecule that binds to specific carbohydrate structures on pathogen surfaces. sinobiological.comwikipedia.org
MBL-Associated Serine Proteases (MASPs)Pro-enzymes (zymogens) that are activated upon MBL binding to a pathogen. sinobiological.comnih.gov MASP-1 and MASP-2 are the key proteases involved in activating the complement cascade. nih.gov
Pathogen-Associated Molecular Patterns (PAMPs)Carbohydrate structures such as mannose and N-acetylglucosamine on the surface of microorganisms that are recognized by MBL. sinobiological.comwikipedia.org

Initiation of Complement Cascade through MASP-2 Cleavage of C4 and C2

Upon the binding of MBL to a pathogen's surface, the associated MASP-1 undergoes autoactivation. nih.gov Activated MASP-1 then cleaves and activates MASP-2. nih.govpnas.org Activated MASP-2 is the key enzyme responsible for initiating the complement cascade by cleaving complement components C4 and C2. sinobiological.comnih.gov

MASP-2 first cleaves C4 into two fragments: C4a and C4b. sinobiological.comsinobiological.com C4a is a small anaphylatoxin that is released into the fluid phase and can promote inflammation. creative-biolabs.com The larger fragment, C4b, contains a reactive thioester bond that allows it to covalently attach to the pathogen's surface in the vicinity of the MBL-MASP complex. nih.gov

Following the cleavage of C4, MASP-2 also cleaves C2 into C2a and C2b. sinobiological.comsinobiological.com C2a, the larger fragment, then binds to the surface-bound C4b. sinobiological.comcreative-biolabs.com

Generation of C3 Convertase and Downstream Complement Activation

The complex formed by the binding of C2a to C4b, designated as C4b2a, is known as the C3 convertase of the classical and lectin pathways. sinobiological.comcreative-biolabs.com This enzymatic complex is a pivotal point in the complement cascade, as its primary function is to cleave the abundant complement protein C3. creative-biolabs.comresearchgate.net

The C3 convertase cleaves C3 into two biologically active fragments: C3a and C3b. sinobiological.comresearchgate.net C3a is another anaphylatoxin that contributes to the inflammatory response. researchgate.net C3b, similar to C4b, has a transiently exposed thioester bond that enables it to covalently bind to the pathogen surface, a process known as opsonization. nih.govresearchgate.net The deposition of a large number of C3b molecules on the pathogen surface marks it for destruction by phagocytic cells. researchgate.net

The binding of C3b to the C3 convertase (C4b2a) generates a new enzymatic complex called C5 convertase (C4b2a3b). nih.govcreative-biolabs.com The C5 convertase then cleaves C5 into C5a and C5b, initiating the terminal phase of the complement cascade, which culminates in the formation of the membrane attack complex (MAC) and lysis of the pathogen. nih.govresearchgate.net

Convergence of the Lectin Pathway with the Classical Complement Pathway

The lectin pathway shares remarkable similarities with the classical complement pathway. sinobiological.comwikipedia.org Both pathways are initiated by different recognition molecules (MBL for the lectin pathway and the C1 complex for the classical pathway), but they converge at the point of C4 and C2 cleavage. wikipedia.orgnih.gov

The C1 complex of the classical pathway is composed of C1q, a recognition molecule structurally similar to MBL, and the proteases C1r and C1s, which are analogous to MASP-1 and MASP-2. sinobiological.comnih.gov Once activated, C1s, like MASP-2, cleaves C4 and C2 to form the C3 convertase, C4b2a. nih.gov From this step onwards, the activation sequence of both pathways is identical, leading to the generation of C3b, the formation of the C5 convertase, and the assembly of the membrane attack complex. nih.govresearchgate.net

PathwayInitiating MoleculeProteasesC3 Convertase
Lectin PathwayMannose-Binding Lectin (MBL)MASP-1, MASP-2C4b2a
Classical PathwayC1 Complex (C1q, C1r, C1s)C1r, C1sC4b2a

Mechanisms of Complement Deposition on Target Surfaces

The deposition of complement components, particularly C4b and C3b, on target surfaces is a critical step for the effector functions of the complement system. nih.gov This process is facilitated by the presence of a highly reactive internal thioester bond within the native C4 and C3 proteins. nih.gov

When MASP-2 cleaves C4 to C4b, and the C3 convertase cleaves C3 to C3b, this thioester bond is exposed. nih.gov The exposed bond is highly unstable and can readily form covalent ester or amide linkages with hydroxyl or amino groups on molecules on the pathogen surface. nih.gov This covalent attachment ensures that the complement components are firmly anchored to the target, localizing the subsequent steps of the complement cascade to the site of infection. nih.gov The density of deposited C3b molecules can be further amplified through the alternative pathway amplification loop. nih.gov

Opsonization and Phagocytosis Enhancement

Opsonization is the process by which a pathogen is marked for ingestion and destruction by a phagocyte. This compound plays a significant role in this process, both directly and indirectly through the activation of the complement system.

Direct Opsonin Activity of this compound

In addition to its role in activating the complement cascade, this compound can also function directly as an opsonin. sinobiological.com After binding to the carbohydrate structures on a pathogen's surface, the MBL molecule itself can be recognized by specific receptors on phagocytic cells, such as macrophages and neutrophils. sinobiological.comnih.gov This interaction facilitates the uptake and subsequent killing of the microorganism by the phagocyte. nih.govsemanticscholar.org Studies have shown that opsonization with MBL significantly increases the internalization of bacteria like Neisseria meningitidis by macrophages. nih.gov This direct opsonin activity provides a mechanism for pathogen clearance even in the absence of complement activation. The enhancement of phagocytosis by MBL has been demonstrated to be dose-dependent and can significantly increase the uptake of organisms by neutrophils. doi.org Research on various yeast species has also shown that MBL-mediated complement activation is crucial for their opsonophagocytosis. oup.comnih.gov

Engagement of Phagocyte Receptors (e.g., C1q-like Receptors, Collectin Receptors)

This compound (MBL-A), a key component of the innate immune system, facilitates the recognition and clearance of pathogens and altered host cells by engaging with specific receptors on the surface of phagocytes. This interaction is crucial for initiating phagocytosis and modulating subsequent immune responses. MBL-A, along with the structurally similar C1q, can bind to apoptotic cells and stimulate their ingestion by phagocytes through ligation with a receptor complex consisting of calreticulin (B1178941) (also known as cC1qR) and the endocytic receptor CD91. nih.govnih.govrupress.org The collagen-like tail regions of MBL-A are thought to interact with these phagocyte receptors after the globular head domains bind to ligands on the target cell surface. nih.gov

This engagement of the calreticulin/CD91 receptor complex initiates a process of macropinocytosis, a mechanism for the engulfment of whole, intact apoptotic cells. nih.govnih.gov In addition to this complex, MBL-A can also interact with other collectin receptors on phagocytic cells, which triggers the internalization of MBL-A-bound microorganisms. oup.com This direct interaction with collectin receptors provides a pathway for phagocytosis that can be independent of complement activation. oup.comnih.gov Furthermore, a monoclonal antibody that recognizes a 126,000 M(r) cell surface protein, a component of the C1q receptor, has been shown to inhibit the enhancement of phagocytosis mediated by both MBL and C1q, suggesting a shared functional receptor component. nih.gov

Modulation of Phagocytic Uptake of Pathogens and Altered Self-Cells

MBL-A plays a significant role in the opsonization and subsequent phagocytic clearance of a wide array of pathogens and altered self-cells. Opsonization with MBL-A has been demonstrated to significantly increase the capture and internalization of bacteria such as Neisseria meningitidis by human monocyte-derived macrophages. nih.gov This enhancement of phagocytosis is dose-dependent and accelerates the uptake of the bacteria into phagosomes. nih.gov Similarly, MBL-A enhances both the attachment and ingestion of mycobacteria by neutrophils, particularly in the presence of active complement components. nih.gov The protein acts as an opsonin, either directly or by activating the complement system, to facilitate the uptake of MBL-bound microorganisms via complement receptors. oup.comresearchgate.net

Beyond its role in anti-pathogen defense, MBL-A is also involved in the clearance of altered self-cells, specifically apoptotic and senescent cells. wikipedia.orgproteopedia.org MBL-A binds to late-stage apoptotic cells and necrotic cells, but not to early apoptotic cells, and subsequently enhances their phagocytosis by macrophages. nih.govdrugbank.com This function is critical for tissue homeostasis and the prevention of autoimmunity that could arise from the release of intracellular contents from uncleared dead cells. rupress.org The uptake of apoptotic cells opsonized by MBL-A can occur through macropinocytosis, a process also utilized for the clearance of cell debris and foreign organisms. nih.govnih.gov

Table 1: Effects of this compound on Phagocytosis

Target Cell/PathogenPhagocytic Cell TypeEffect of MBL-ASupporting Findings
Neisseria meningitidisHuman monocyte-derived macrophagesIncreased capture and internalizationDoubled the amount of internalization; accelerated uptake into phagosomes nih.gov
MycobacteriaHuman neutrophilsEnhanced attachment and ingestionEffect more pronounced with active complement components nih.gov
Apoptotic Jurkat T cells and human neutrophilsHuman macrophagesStimulated ingestionMediated by calreticulin/CD91 receptor complex; initiated macropinocytosis nih.gov
Late apoptotic and necrotic cellsMacrophagesEnhanced phagocytosisMBL-A binds specifically to late apoptotic and necrotic cells nih.govdrugbank.com

Modulation of Inflammatory Processes and Immune Cell Responses

Role as an Acute-Phase Reactant

This compound is classified as an acute-phase reactant, a group of proteins whose plasma concentrations increase in response to inflammation. uiowa.edu The synthesis of human mannose-binding protein in the liver is induced as part of the acute-phase response. semanticscholar.orgnih.govnih.gov This upregulation is consistent with its crucial role in the initial defense against infection. nih.govnih.gov Following an inflammatory stimulus, such as an infection, the production of MBL in the liver can increase two- to three-fold, and it is rapidly sequestered to sites of inflammation. oup.comoup.comoup.com This rapid increase in circulating MBL-A enhances the host's ability to recognize and eliminate invading pathogens during the early stages of an immune response.

Regulation of Pro-inflammatory Signaling Cascades

MBL-A has a complex and modulatory role in regulating pro-inflammatory signaling cascades. It can trigger the release of pro-inflammatory cytokines in both in vitro and in vivo human systems. oup.com The effect of MBL-A on cytokine production can be dose-dependent, with different concentrations leading to varying patterns of cytokine release. bohrium.com For instance, in the context of Neisseria meningitidis infection, MBL-A has been shown to have a complex effect on monocyte intracellular cytokine production, with an initial increase and then a decrease in cytokine production at higher concentrations. bohrium.com This suggests that MBL-A can fine-tune the inflammatory response to pathogens. Furthermore, MBL-A's interaction with damaged endothelial cells can trigger local inflammation through the activation of MBL-associated serine proteases (MASPs). nih.gov

Functional Crosstalk with Toll-like Receptors (TLRs)

MBL-A can engage in functional crosstalk with Toll-like receptors (TLRs), which are key pattern recognition receptors in the innate immune system. This interaction represents a novel mechanism of cooperation between soluble and cell-surface components of innate immunity. nih.gov Specifically, MBL-A has been shown to cooperate with TLR2 and TLR6 to both specify and amplify the host response to pathogens like Staphylococcus aureus. nih.gov MBL-A can bind to TLR2/6 ligands, such as lipoteichoic acid (LTA) on the surface of S. aureus, and complex with TLR2 to increase ligand delivery, thereby up-regulating TLR2 responses. nih.gov This cooperation often occurs within the phagosome, highlighting the importance of this cellular compartment in integrating different defense pathways. nih.gov There is also evidence that MBL-A can interact with TLR4 and its co-receptor MD-2, although the mechanism differs from that of other collectins like surfactant proteins A and D. kisti.re.kr This crosstalk between MBL-A and TLRs allows for a more robust and pathogen-specific innate immune response. nih.gov

Clearance of Apoptotic and Senescent Cells

A critical function of MBL-A in maintaining tissue homeostasis is its role in the clearance of apoptotic and senescent cells. wikipedia.orgproteopedia.org The prompt and efficient removal of these cells is essential to prevent secondary necrosis and the subsequent release of potentially immunogenic intracellular contents, which could lead to autoimmune reactions. rupress.org MBL-A, similar to C1q, binds to apoptotic cells and facilitates their ingestion by phagocytes. nih.govnih.gov

Research has shown that MBL-A specifically binds to late apoptotic and necrotic cells, as well as to apoptotic blebs, but does not interact with cells in the early stages of apoptosis. nih.govdrugbank.com This binding is mediated by the recognition of altered carbohydrate structures that become exposed on the surface of dying cells. nih.govoup.com Once bound, MBL-A acts as an opsonin, enhancing the engulfment of the apoptotic cells by macrophages. nih.govnih.gov This process is facilitated by the engagement of phagocyte receptors such as the calreticulin/CD91 complex, which can initiate macropinocytosis for the uptake of the dying cells. nih.govnih.gov MBL-A-deficient mice have demonstrated defective clearance of apoptotic cells in vivo, underscoring the important role of this protein in this fundamental biological process. oup.comoup.com

Recognition of Exposed Terminal Sugars on Apoptotic Cell Surfaces

This compound (MBP-A), also known as mannose-binding lectin (MBL), is a crucial pattern recognition molecule in the innate immune system. oup.comwikipedia.org A key function of MBP-A extends to the identification and clearance of the body's own dying cells, specifically those undergoing apoptosis. wikipedia.orgoup.com This recognition process is critical for maintaining tissue homeostasis and preventing inflammation. nih.gov

During apoptosis, the cell surface undergoes significant changes, including the exposure of specific carbohydrate patterns that are normally hidden on healthy cells. frontiersin.org MBP-A's carbohydrate-recognition domains (CRDs) are adept at identifying these exposed terminal sugar residues, such as D-mannose and N-acetylglucosamine (GlcNAc). nih.gov This binding is calcium-dependent and targets the altered glycan structures on the surface of late-stage apoptotic and necrotic cells, as well as on apoptotic blebs. drugbank.comnih.gov The globular head regions of MBP-A are responsible for this pattern recognition, interacting with ligands on the apoptotic cell surface. nih.gov This interaction marks the dying cells for removal by the immune system. oup.comnih.gov

Facilitation of Efferocytosis by Phagocytes

Following the binding of MBP-A to apoptotic cells, it acts as an opsonin, a molecule that enhances the process of phagocytosis. wikipedia.org This specific phagocytosis of apoptotic cells is termed efferocytosis. nih.gov MBP-A facilitates the engulfment of these dying cells by phagocytes, such as macrophages. drugbank.comnih.govdiabetesjournals.org Studies have shown that a deficiency in MBP-A can lead to defective or delayed clearance of apoptotic cells. oup.comnih.govdiabetesjournals.org

The mechanism of MBP-A-mediated efferocytosis involves bridging the apoptotic cell and the phagocyte. The collagen-like tails of MBP-A, bound to the apoptotic cell, interact with receptors on the surface of the phagocyte. nih.gov One such receptor complex involves calreticulin and CD91 on the phagocyte surface. nih.govnih.gov This engagement initiates a signaling cascade within the phagocyte, leading to the engulfment and subsequent degradation of the apoptotic cell. nih.gov This process is crucial for preventing the release of potentially harmful intracellular contents from dying cells and for maintaining an anti-inflammatory state. nih.govresearchgate.net

Table 1: Key Molecules in MBP-A Mediated Efferocytosis

Molecule Role Interacting Partner(s) on Phagocyte
This compound (MBP-A) Opsonin; recognizes terminal sugars on apoptotic cells. Calreticulin/CD91 complex
Calreticulin (CRT) Phagocyte surface receptor for MBP-A. This compound
CD91 Endocytic receptor associated with calreticulin. Calreticulin

Interaction with Coagulation Pathways via MASP Activity

Beyond its role in recognizing pathogens and apoptotic cells, MBP-A and its associated serine proteases (MASPs) have a significant connection to the coagulation cascade. nih.govnih.gov The MBP-A/MASP complex can influence coagulation and hemostasis. nih.govresearchgate.netresearchgate.net This interaction represents a critical link between the innate immune system and the processes that control blood clotting. nih.gov

The primary mediators of this interaction are MASP-1 and MASP-2. frontiersin.org

MASP-1 exhibits thrombin-like activity. It can directly cleave fibrinogen to form fibrin (B1330869) and can also activate Factor XIII, which stabilizes the fibrin clot. thejh.orgplos.org This suggests that MASP-1 can contribute to thrombus formation. nih.govresearchgate.net

MASP-2 can activate prothrombin to generate thrombin. nih.govthejh.orgplos.org Thrombin is a key enzyme in the coagulation cascade that also cleaves fibrinogen. plos.org

This dual functionality allows the lectin pathway to not only respond to microbial threats but also to participate in and amplify the coagulation process, particularly at sites of injury and inflammation where both systems are activated. nih.govnih.gov Research indicates that MBP-A and MASP-1 play important roles in the hemostatic response following vessel injury by recognizing the injury site, increasing fibrin formation, and promoting platelet activation. frontiersin.org

Table 2: Coagulation-Related Activities of MASPs

Protease Primary Role in Lectin Pathway Interaction with Coagulation Cascade
MASP-1 Activates MASP-2 Possesses thrombin-like activity; cleaves fibrinogen and activates Factor XIII.
MASP-2 Cleaves C4 and C2 to form C3 convertase. Activates prothrombin to generate thrombin.

Recognition of Microbial Pathogen-Associated Molecular Patterns (PAMPs)

MBP-A exhibits broad specificity, enabling it to bind to a wide array of PAMPs present on bacteria, viruses, fungi, and parasites. This recognition is primarily mediated through its carbohydrate-recognition domains (CRDs), which bind to specific sugar moieties commonly found on microbial surfaces but not typically exposed on host cells.

MBP-A effectively recognizes and binds to various carbohydrate structures on the surface of both Gram-negative and Gram-positive bacteria. A primary target on Gram-negative bacteria is the lipopolysaccharide (LPS), a major component of their outer membrane. MBP-A has been shown to interact with the core oligosaccharide region of LPS, particularly in its "rough" form where the O-antigen is absent. This binding is calcium-dependent and can be influenced by the bacterial growth phase, with the highest accessibility to the core region often occurring during the lag phase.

The interaction with capsular polysaccharides, which form a protective outer layer on many bacteria, is more complex. In some instances, the capsule can mask the underlying PAMPs, thereby inhibiting MBP-A binding, as has been observed with certain serotypes of Staphylococcus aureus and Streptococcus pneumoniae. Conversely, for other bacteria, the capsular polysaccharides themselves can serve as ligands for MBP-A. For example, MBP-A can bind to the capsular polysaccharides of some strains of Neisseria meningitidis and Haemophilus influenzae type b, although the binding capacity can vary significantly between different serogroups and the presence of a capsule often correlates with lower binding.

Bacterial ComponentMBP-A Binding TargetOutcome of Interaction
Lipopolysaccharide (LPS)Core oligosaccharide regionOpsonization, Complement activation
Capsular PolysaccharideVaries by bacterial speciesCan be a direct binding site or can mask other PAMPs

The surfaces of many viruses are decorated with glycoproteins that are essential for viral entry into host cells. These glycoproteins are often rich in mannose-type glycans, making them prime targets for MBP-A. MBP-A has been demonstrated to bind to the envelope glycoproteins of a range of viruses, including Ebola virus, Marburg virus, and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). This interaction can physically impede the virus's ability to attach to its host cell receptors. For instance, MBP-A binding to the Ebola virus glycoprotein (B1211001) can block its interaction with the DC-SIGN receptor on dendritic cells.

Furthermore, MBP-A can recognize the glycoproteins of other significant human pathogens such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza A virus. In the case of HCV, MBP-A binds directly to the E1/E2 envelope glycoproteins, leading to the neutralization of the virus. The binding of MBP-A to these viral glycoproteins can also trigger the lectin pathway of the complement system, leading to viral neutralization.

The cell walls of fungi are rich in complex carbohydrates that are potent PAMPs recognized by the innate immune system. MBP-A plays a significant role in the defense against fungal infections by binding to these components. A major ligand for MBP-A on fungal surfaces is mannan, a polymer of mannose, which is a principal component of the cell wall of yeasts such as Candida albicans and Cryptococcus neoformans. The high density of mannose residues on these fungi allows for high-avidity binding of MBP-A.

In addition to mannan, MBP-A can also recognize other fungal cell wall components, including β-glucans. The binding of MBP-A to these fungal PAMPs can lead to the agglutination of the fungal cells, which can inhibit their growth and dissemination. This interaction also facilitates the opsonization of the fungi, marking them for phagocytosis by immune cells like neutrophils.

Fungal ComponentMBP-A Binding TargetConsequence of Binding
MannanMannose residuesAgglutination, Opsonization, Complement activation
β-GlucanGlucose polymersOpsonization, Complement activation

Protozoan parasites present a diverse array of surface glycoconjugates that can be recognized by MBP-A. For parasites of the Leishmania genus, the major surface molecule is lipophosphoglycan (LPG), which is rich in mannose-containing structures. MBP-A can bind to the LPG of Leishmania, contributing to the host's defense against this parasite.

Similarly, the surface of Trypanosoma cruzi, the causative agent of Chagas disease, is covered with mucins and other glycoproteins that contain mannose residues. While the direct interaction of MBP-A with T. cruzi is an area of ongoing research, the presence of mannose-rich glycans on its surface suggests it is a likely target for this lectin. The recognition of these parasite surface glycans by MBP-A can initiate immune responses aimed at controlling the parasitic infection.

While MBP-A is primarily known for its carbohydrate-binding properties, emerging evidence suggests that it can also recognize non-glycosylated PAMPs. It has been shown that MBP-A can bind to phospholipids, which are components of microbial membranes. Additionally, MBP-A has been found to interact with nucleic acids, including both DNA and RNA, from various sources such as bacteria and apoptotic cells. The binding to nucleic acids occurs through its carbohydrate-recognition domain in a calcium-dependent manner. This interaction, however, does not appear to activate the complement system via the lectin pathway. The recognition of these non-carbohydrate structures expands the repertoire of PAMPs that can be targeted by MBP-A, highlighting its versatility in pathogen detection.

Mechanisms of Pathogen Neutralization and Clearance by this compound

Upon binding to microbial PAMPs, MBP-A initiates several effector functions aimed at neutralizing and clearing the invading pathogens. These mechanisms include opsonization, activation of the complement system, and pathogen aggregation.

Opsonization: MBP-A acts as an opsonin, a molecule that enhances the phagocytosis of pathogens by immune cells. By coating the surface of a microbe, MBP-A provides a molecular handle for phagocytes, such as macrophages and neutrophils, which possess receptors that can bind to the MBP-A molecule. This opsonization facilitates the engulfment and subsequent destruction of the pathogen by the phagocytic cell.

Complement Activation: A primary function of MBP-A is the activation of the lectin pathway of the complement system. MBP-A circulates in a complex with MBL-associated serine proteases (MASPs). Upon binding of MBP-A to a pathogen surface, a conformational change occurs, leading to the activation of MASP-2. Activated MASP-2 then cleaves complement components C4 and C2, initiating a cascade that results in the formation of the C3 convertase. This leads to the deposition of C3b on the pathogen surface, further enhancing opsonization, and the formation of the membrane attack complex (MAC), which can directly lyse certain pathogens.

Pathogen Aggregation: The multimeric structure of MBP-A, with its multiple carbohydrate-recognition domains, allows it to bind to several pathogens simultaneously. This cross-linking leads to the aggregation or agglutination of the microbes. Aggregation can physically hinder the pathogens' motility and their ability to attach to and invade host cells. Furthermore, the larger aggregated clumps of pathogens can be more efficiently cleared by phagocytes.

Neutralization MechanismDescription
OpsonizationMBP-A coats the pathogen surface, enhancing its uptake by phagocytic cells.
Complement ActivationBinding of MBP-A to a pathogen initiates the lectin pathway, leading to opsonization and direct lysis.
Pathogen AggregationThe multimeric structure of MBP-A allows it to cross-link and clump pathogens together, facilitating their clearance.

Q & A

Basic Research: What experimental approaches are used to study the structural mechanisms of MBP-A in complement system activation?

Methodological Answer:
To investigate MBP-A's role in complement activation, researchers employ:

  • Biophysical characterization (e.g., gel filtration, Ca²⁺-dependent binding assays) to analyze interactions with MASP proteases .
  • Recombinant protein expression of truncated MASP domains (CUB and EGF-like) to study dimerization and binding kinetics .
  • Mutagenesis studies using MBP-A variants with naturally occurring mutations (e.g., immunodeficiency-associated mutants) to assess binding defects to MASPs .
  • Functional reconstitution assays combining purified MBP-A and MASP to measure C4/C2 cleavage activity, contrasting with classical pathway components like C1q .

Advanced Research: How can structural biology techniques resolve ligand specificity differences between MBP isoforms (e.g., MBP-A vs. MBP-C)?

Methodological Answer:

  • X-ray crystallography of carbohydrate-recognition domains (CRDs) complexed with monosaccharides (e.g., mannose, GlcNAc) reveals distinct binding modes. For example, MBP-C binds mannose in a 180°-rotated orientation compared to MBP-A, mediated by Ca²⁺ coordination with vicinal hydroxyl groups .
  • Molecular replacement using homologous structures (e.g., MBP-A as a search model) enables phasing and refinement to 1.7 Å resolution .
  • Comparative analysis of dimeric interfaces highlights isoform-specific oligomerization patterns affecting ligand avidity .

Basic Research: What in vivo models are used to validate MBP-A's role in pathogen recognition and immune defense?

Methodological Answer:

  • Transgenic mouse models with MBP-A knockout or overexpression are used to study susceptibility to bacterial (e.g., Staphylococcus aureus) and viral infections .
  • Infection challenge assays measure pathogen clearance rates in MBP-deficient vs. wild-type models, correlating with serum MBP levels .
  • Flow cytometry quantifies MBP-A opsonization on pathogen surfaces (e.g., influenza A virions) using fluorescently labeled recombinant proteins .

Advanced Research: How can researchers assess the functional consequences of MBL2 gene polymorphisms on MBP-A assembly and immune activity?

Methodological Answer:

  • Genotype-phenotype correlation studies link MBL2 promoter/exon mutations (e.g., rs7096206, rs2273346) to serum MBP levels via ELISA or Western blot .
  • Structural modeling of mutant MBP-A subunits (e.g., single-amino-acid substitutions) predicts disrupted oligomerization using tools like PyMOL .
  • Functional assays in human cell lines (e.g., HeLa) transfected with mutant MBL2 constructs quantify secretion of dysfunctional MBP-A .

Advanced Research: What multi-omics strategies integrate MBP-A data with biomarker discovery in neurodegenerative diseases?

Methodological Answer:

  • Parallel proteomics and metabolomics on cerebrospinal fluid (CSF) identify MBP-A-associated panels (e.g., PD vs. controls) using LC-MS/MS and ROC curve analysis .
  • Glycomics profiling via lectin microarrays detects mannose-rich glycans bound by MBP-A in disease-specific patterns .
  • Network analysis links MBP-A interactors (e.g., complement factors) to dysregulated pathways (e.g., neuroinflammation) using tools like STRING .

Basic Research: How do researchers analyze genetic associations between MBP-A polymorphisms and infectious disease susceptibility?

Methodological Answer:

  • Case-control studies screen MBL2 SNPs (e.g., codon 54 variants) in cohorts with tuberculosis or recurrent infections, using PCR-RFLP or Sanger sequencing .
  • Gene-gene interaction analysis (e.g., MASP-2 rs6695096 and MBL2 rs7096206) employs logistic regression to quantify synergistic effects on disease risk .
  • Haplotype mapping identifies linkage disequilibrium blocks associated with hypo-functional MBP-A isoforms .

Advanced Research: What methodological strategies are used to map MBP-A’s binding epitopes on microbial surfaces?

Methodological Answer:

  • Glycan microarray screening tests MBP-A binding to >500 microbial polysaccharides, revealing specificity for high-mannose and GlcNAc-terminated glycans .
  • Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., Kd) to pathogen ligands like Acanthamoeba mannose-rich glycoproteins .
  • Cryo-EM resolves MBP-A oligomers bound to viral envelopes (e.g., HIV gp120), identifying multivalent binding clusters critical for neutralization .

Basic Research: How is affinity chromatography optimized for MBP-A purification from serum or recombinant systems?

Methodological Answer:

  • Ligand selection : Mannan-Sepharose or GlcNAc-conjugated resins enrich MBP-A via Ca²⁺-dependent binding .
  • Buffer optimization : pH 7.4–8.0 with 5–10 mM CaCl₂ maximizes binding; EDTA elution disrupts Ca²⁺ coordination .
  • Size-exclusion chromatography post-affinity step removes contaminants (e.g., IgM) and aggregates .

Advanced Research: How can CRISPR-Cas9 models elucidate MBP-A’s role in endoplasmic reticulum (ER)-related protein processing?

Methodological Answer:

  • Knockout cell lines (e.g., HepG2) reveal MBP-A’s interaction with ER chaperones (e.g., calreticulin) via co-IP and proximity ligation assays .
  • Transcriptomics identifies MBP-A-dependent regulation of ER stress markers (e.g., BiP/GRP78) under pathogen challenge .
  • Live-cell imaging tracks MBP-A trafficking from ER to Golgi using GFP-tagged constructs .

Basic Research: What biochemical assays quantify MBP-A’s role in opsonization and phagocytosis enhancement?

Methodological Answer:

  • Flow-based phagocytosis assays measure uptake of FITC-labeled E. coli by macrophages in the presence/absence of recombinant MBP-A .
  • C1q receptor (CD91) blocking studies using antibodies confirm MBP-A’s opsonic activity via the calreticulin/CD91 pathway .
  • ELISA-based opsonization assays quantify MBP-A deposition on fungal (e.g., Candida albicans) surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.